molecular formula C20H24N2O3S B11068149 (2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione

(2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione

Cat. No.: B11068149
M. Wt: 372.5 g/mol
InChI Key: AGEIZVAHCJRBSH-UHFFFAOYSA-N
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Description

(2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.

Medicine

In medicine, (2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
  • 2-Methoxyphenyl isocyanate
  • 2-(4-Methoxyphenyl)ethanol
  • 2,4-Dimethoxybenzyl Alcohol

Uniqueness

Compared to similar compounds, (2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE stands out due to its unique combination of methoxy groups and a piperazine ring

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanethione

InChI

InChI=1S/C20H24N2O3S/c1-23-16-6-4-15(5-7-16)21-10-12-22(13-11-21)20(26)18-9-8-17(24-2)14-19(18)25-3/h4-9,14H,10-13H2,1-3H3

InChI Key

AGEIZVAHCJRBSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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